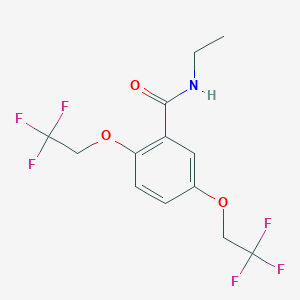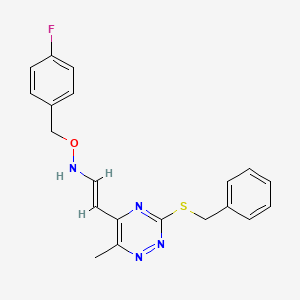
Methyl 4-((((4-chlorobenzyl)oxy)imino)methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
This compound belongs to the class of pyrrole carboxylates . Its chemical formula is C20H22ClN3O2 , and its molecular weight is approximately 371.87 g/mol . The compound’s structure consists of a pyrrole ring with a carboxylate group and an imino-methyl side chain. The chlorobenzyl moiety is attached to the pyrrole ring, contributing to its overall structure.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile
One study reviews the design, synthesis, and biological activity of enantiomerically pure derivatives of piracetam, showcasing the importance of stereochemistry in enhancing pharmacological profiles. Although not directly mentioning the target compound, this research highlights the broader scientific interest in understanding how structural modifications, including stereochemistry of pyrrolidine derivatives, can significantly impact biological properties and therapeutic potential (Veinberg et al., 2015).
Reactive Carbonyl Species and Chronic Diseases
Another pertinent area of research involves reactive carbonyl species (RCS), which are crucial in understanding oxidative stress and its association with various chronic diseases. A comprehensive review discusses the sources, types, effects, and therapeutic management of RCS, providing insights into the biochemical significance of compounds capable of interacting with RCS. This could suggest potential research applications for the target compound in studying or mitigating oxidative stress-related conditions (Fuloria et al., 2020).
Antioxidant Properties and Cell Protection
Research on chromones and their derivatives, including their radical scavenging activity, points to the relevance of such compounds in protecting cells from impairment caused by oxidative stress. This line of inquiry underscores the value of chemical derivatives with antioxidant properties, which could be relevant for the target compound if it possesses similar functional groups or activities (Yadav et al., 2014).
Application in Material Science and Biopolymers
The modification and application of xylan derivatives demonstrate the versatility of chemical compounds in creating biopolymers with specific, desirable properties. Such research indicates a potential area of interest for the target compound in material science, particularly if related chemical functionalities can be applied to modify biopolymers for various industrial applications (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
methyl 3-[(E)-(4-chlorophenyl)methoxyiminomethyl]-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-9-13(15(20)21-2)12(14(19)18-9)7-17-22-8-10-3-5-11(16)6-4-10/h3-7,12H,8H2,1-2H3,(H,18,19)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXLXPGBNWVKJN-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)C=NOCC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=O)N1)/C=N/OCC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({[(4-chlorobenzyl)oxy]imino}methyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1H-indol-4-yloxy)ethoxy]-1-ethanol](/img/structure/B3139976.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate](/img/structure/B3139981.png)
![5-[4-(4-fluorophenyl)piperazino]-6-phenyl-3(2H)-pyridazinone](/img/structure/B3139985.png)
![methyl 3-[2-(morpholinocarbonyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B3139991.png)

![1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B3140018.png)
![2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B3140031.png)
![7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3140032.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140035.png)
![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)
![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)


